N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride is a benzothiazole-derived compound with a molecular formula of C22H24ClF2N3O4S2 and a molecular weight of 532.0 g/mol . Its structure features:
- A 6-fluorobenzo[d]thiazole core, which is a heterocyclic aromatic system known for bioactivity in medicinal chemistry.
- A 3-tosylpropanamide side chain, where the tosyl (p-toluenesulfonyl) group may enhance metabolic stability or binding interactions.
- A hydrochloride salt formulation, likely improving bioavailability.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c1-17-2-5-19(6-3-17)33(29,30)15-8-22(28)27(10-9-26-11-13-31-14-12-26)23-25-20-7-4-18(24)16-21(20)32-23;/h2-7,16H,8-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAYQRCVLBLHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzothiazole moiety : Imparts unique pharmacological properties.
- Morpholinoethyl group : Enhances solubility and bioavailability.
- Tosylpropanamide core : Contributes to its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 450.0 g/mol .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving various benzothiazole derivatives demonstrated that compounds similar to this compound effectively inhibited the proliferation of cancer cell lines such as A431, A549, and H1299. The mechanism involves:
- Induction of apoptosis through activation of pro-apoptotic proteins.
- Cell cycle arrest at specific phases, leading to decreased cell viability .
Antimicrobial Properties
In addition to anticancer effects, this compound also shows promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents . The presence of the benzothiazole core is believed to enhance its interaction with microbial targets.
The mechanisms underlying the biological activity of this compound involve several key pathways:
- Apoptosis Induction : The compound modulates the expression of proteins such as p53, Bcl-2, and Bax, promoting apoptosis in cancer cells.
- Cell Cycle Regulation : It interferes with cell cycle progression, particularly affecting the G1/S and G2/M transitions .
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microbes .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Notable Findings |
|---|---|---|
| Anticancer | A431, A549, H1299 | Significant inhibition of cell proliferation; apoptosis induction observed. |
| Antimicrobial | Various bacterial strains | MIC values comparable to standard antibiotics; effective against resistant strains. |
| Anti-inflammatory | In vitro models | Reduction in pro-inflammatory cytokines (IL-6, TNF-α) noted in treated cells. |
Case Study 1: Anticancer Efficacy
A study conducted on benzothiazole derivatives highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, showcasing a dose-dependent response in tumor reduction .
Case Study 2: Antimicrobial Assessment
In a comparative study assessing the antimicrobial properties of various benzothiazole derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those for conventional treatments .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound shows promising antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative organisms. Research has demonstrated that derivatives of benzothiazole, like this compound, can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported range from 10 to 100 µg/mL, indicating its potential utility in treating infections .
Biological Research
Fluorescent Probes
Due to the presence of the fluorobenzo[d]thiazole moiety, this compound is being explored as a fluorescent probe in biological imaging. Its unique optical properties make it suitable for tracking cellular processes in real-time, providing insights into cellular dynamics and interactions.
Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a candidate for studies aimed at understanding enzyme kinetics and inhibition mechanisms. This can lead to the development of new therapeutic agents targeting specific pathways involved in diseases such as cancer and infections .
Material Science
Synthesis of Advanced Materials
In material science, this compound is being used as a building block for synthesizing more complex organic materials. Its chemical reactivity allows for the development of new materials with tailored electronic and optical properties, which can be applied in fields such as organic electronics and photonics .
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Benzothiazole Substituents : The target compound’s 6-fluoro group is less sterically hindered and less electron-withdrawing compared to the 6-trifluoromethyl or 6-trifluoromethoxy groups in analogues . This may influence binding affinity or metabolic stability.
Amide Side Chains: The target’s morpholinoethyl-tosylpropanamide side chain introduces a sulfonyl group and a tertiary amine, which are absent in simpler acetamide derivatives. This could enhance interactions with polar residues in biological targets or improve solubility via the morpholine moiety.
Molecular Weight and Complexity : The target compound’s higher molecular weight (532.0 vs. 382–440 g/mol) reflects its structural complexity, which may impact pharmacokinetics (e.g., absorption, distribution).
Thiadiazole-Based Analogues
Table 2: Comparison with Thiadiazole Derivatives
Key Observations:
Functional Groups: Thiadiazoles in feature phenolic -OH and hydrazine groups, which are absent in the target compound. These groups may confer distinct reactivity (e.g., hydrogen bonding) but reduce metabolic stability compared to the target’s sulfonyl and morpholine groups.
Q & A
Q. What steps resolve inconsistencies in elemental analysis vs. HRMS data?
- Methodological Answer : Discrepancies >0.3% suggest impurities (e.g., residual solvent). Purify via column chromatography (silica gel, gradient elution) or preparative HPLC. Re-run elemental analysis after drying under high vacuum (0.1 mmHg, 24 h). If inconsistencies persist, use alternative techniques like combustion analysis for halogens (e.g., chloride content in the hydrochloride salt) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
